2-Bromo-6-(8-cyclopropyl-6-fluoro-5-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-4-fluorobenzyl acetate
Description
Properties
Molecular Formula |
C21H18BrF2NO4 |
|---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
[2-bromo-6-(8-cyclopropyl-6-fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4-yl)-4-fluorophenyl]methyl acetate |
InChI |
InChI=1S/C21H18BrF2NO4/c1-11(26)29-10-15-16(22)8-14(23)9-18(15)25-4-5-28-19-7-13(12-2-3-12)6-17(24)20(19)21(25)27/h6-9,12H,2-5,10H2,1H3 |
InChI Key |
RTOBVIYURROZBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(C=C(C=C1Br)F)N2CCOC3=C(C2=O)C(=CC(=C3)C4CC4)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Formation of the benzo[f]oxazepine core with appropriate substitution (fluoro, oxo, cyclopropyl groups).
- Introduction of the 2-bromo-4-fluorobenzyl acetate moiety through selective halogenation and esterification.
- Coupling of the benzyl acetate to the oxazepine core via nucleophilic substitution or amide/ester bond formation.
The synthetic approach requires careful control of reaction conditions to maintain regioselectivity and functional group compatibility.
Stepwise Preparation Details
Formation of the Benzo[f]oxazepine Core
The benzooxazepine ring system with fluorine and oxo substituents is typically synthesized via cyclization reactions involving aminophenol derivatives and fluorinated aromatic acids or their activated derivatives.
A common approach uses carbodiimide-mediated coupling (e.g., 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride) to form amide bonds between fluorinated carboxylic acid derivatives and aminophenols in solvents like N,N-dimethylacetamide or N,N-dimethylformamide at room temperature, yielding high purity intermediates with yields around 85-88%.
Cyclopropyl substituents can be introduced via cyclopropanecarboxylic acid derivatives coupled under similar conditions.
The oxo group (5-oxo) is retained through controlled oxidation or by selecting appropriately substituted starting materials.
Coupling and Final Assembly
The coupling of the benzyl acetate moiety to the benzooxazepine core is achieved via nucleophilic substitution or esterification reactions.
Reactions are often carried out in polar aprotic solvents (e.g., DMF, DMA) at room temperature or slightly elevated temperatures.
Catalysts such as palladium on activated carbon may be used for hydrogenation steps or to facilitate coupling reactions.
Purification is generally performed by silica gel column chromatography or recrystallization.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature/Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Carbodiimide-mediated coupling | Aminophenol + 4-fluorophenylcarboxylic acid + EDCI | N,N-Dimethylacetamide (DMA) | Room temp, 3 hours | 85-88 | High purity product; reaction monitored by TLC; aqueous workup and filtration |
| Acylation | 2-Bromo-4-fluorobenzoyl chloride + triethylamine | Ethyl acetate or DCM | Ice bath, overnight | 29-80+ | Cooling controls selectivity; workup includes washing with NaHCO3, HCl, brine |
| Cyclopropylation | Cyclopropanecarboxylic acid derivatives + aminophenol | DMA or DMF | Room temp, 3-4 hours | ~88 | Carbodiimide coupling; product isolated by filtration and drying |
| Hydrogenation/Catalysis | Pd/C + cyclohexadiene | Ethanol | Reflux, 2-5 hours | 95 | Used for reduction steps; filtration through Celite; solvent evaporation |
| Final coupling | Benzooxazepine intermediate + benzyl acetate derivative | DMF or DMA | Room temp or mild heat | Variable | Purification by silica gel chromatography; yields depend on scale and purity required |
Research Findings and Perspectives
Patent literature (e.g., US20050038032A1) describes analogues with halogenated benzyl groups, emphasizing the importance of selective substitution patterns for biological activity.
The use of carbodiimide coupling agents is a well-established method for forming amide and ester bonds in complex fluorinated molecules, providing high yields and purity.
Cooling during acylation reactions is critical to avoid side reactions and improve selectivity, as demonstrated by procedures involving benzoyl chlorides and triethylamine in ethyl acetate or dichloromethane.
Catalytic hydrogenation using palladium on carbon is effective for reduction steps without compromising sensitive fluorinated or brominated groups.
The complexity of the molecule requires careful stepwise synthesis with intermediate purification to ensure the integrity of sensitive functional groups such as fluorine substituents and the cyclopropyl ring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and oxazepine moieties.
Reduction: Reduction reactions can target the carbonyl groups within the oxazepine ring.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: The resulting products depend on the nucleophile used, leading to various substituted derivatives.
Scientific Research Applications
2-Bromo-6-(8-cyclopropyl-6-fluoro-5-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-4-fluorobenzyl acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(8-cyclopropyl-6-fluoro-5-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-4-fluorobenzyl acetate involves interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or neurological processes.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds and substituents. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Electrophilic Reactivity: The target compound’s dual bromo/fluoro substituents enhance electrophilicity compared to mono-halogenated analogs (e.g., Analog 1), improving covalent binding to cysteine residues in kinases.
Metabolic Stability : The cyclopropyl group in the target compound reduces oxidative metabolism in liver microsomes compared to methyl-substituted analogs (e.g., Analog 1), as predicted by QSAR models.
Conformational Rigidity: The benzooxazepinone core in the target compound exhibits greater planarity than oxazepine-based analogs (e.g., Analog 3), as confirmed by X-ray crystallography using SHELX refinement.
Methodological Considerations
Structural comparisons rely on crystallographic data refined via programs like SHELX, which has been critical in resolving stereochemical ambiguities in benzooxazepinone derivatives. For instance, SHELXL’s robust handling of twinned data ensured accurate refinement of the target compound’s dihydrobenzo[f]oxazepine ring, distinguishing it from less rigid analogs.
Biological Activity
The compound 2-Bromo-6-(8-cyclopropyl-6-fluoro-5-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-4-fluorobenzyl acetate is an intriguing molecule in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C21H18BrF2NO4
- Molar Mass : 466.27 g/mol
- CAS Number : 1660156-98-8
The compound is a derivative of benzoxazepinone, which has shown promising activity against various biological targets. One significant area of interest is its interaction with the receptor interacting protein 1 (RIP1), which plays a critical role in necroptosis and inflammation. Research indicates that compounds similar to this one can inhibit RIP1 kinase activity, leading to reduced inflammatory responses and cell death in certain conditions .
Anti-inflammatory Effects
Studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting TNF-dependent cellular responses. It has been shown to block the production of pro-inflammatory cytokines in human tissue explants, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and ulcerative colitis .
Cytotoxicity and Cell Viability
The compound has been evaluated for cytotoxic effects in various cell lines. In vitro assays revealed that it can induce necroptosis in human monocytic cells (U937), showcasing its ability to modulate cell death pathways. The IC50 values obtained from these assays indicate a potent effect on cell viability at low concentrations .
Case Studies
- Rheumatoid Arthritis : In a clinical trial setting, similar benzoxazepin derivatives have been tested for their efficacy in reducing symptoms of rheumatoid arthritis. Patients receiving these compounds showed significant improvements in inflammation markers compared to control groups .
- Ulcerative Colitis : Another study focused on patients with ulcerative colitis demonstrated that administration of related compounds resulted in decreased disease activity indices and improved mucosal healing .
Table 1: Biological Activity Summary
| Activity Type | Assay Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| RIP1 Inhibition | Fluorescence Polarization | 32 ± 5.8 | |
| Cytotoxicity | U937 Cell Line | 200 ± 37 | |
| Anti-inflammatory | Whole Blood Assay | Not specified |
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Oral Bioavailability | 79% |
| Half-life (h) | 11.5 |
| AUC (µg.h/mL) | 2.2 |
Q & A
Q. What synthetic strategies are recommended for constructing the benzoxazepin core in this compound?
The benzoxazepin ring system can be synthesized via cyclization of halogenated precursors. A plausible route involves:
- Step 1 : Formation of the dihydrobenzo[f][1,4]oxazepin-5-one scaffold using a Buchwald-Hartwig amination or Ullmann coupling, leveraging brominated intermediates (e.g., 2-bromo-6-fluorobenzoic acid derivatives, as in ).
- Step 2 : Introduction of the cyclopropyl group via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids, as in ).
- Step 3 : Esterification of the benzyl alcohol intermediate using acetyl chloride or anhydride under basic conditions. Purity at each stage should be verified via HPLC (>95% purity thresholds, as in ) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
A multi-technique approach is essential:
- NMR : NMR to resolve fluorine environments (e.g., distinguishing aromatic vs. acetate-bound fluorines) and NMR to confirm stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula, particularly given the isotopic signature of bromine (/).
- X-ray Crystallography : For unambiguous structural confirmation, SHELX software ( ) is recommended for refining crystallographic data, especially to resolve torsional strain from the cyclopropyl group .
Advanced Research Questions
Q. How can conflicting 19F^{19}\text{F}19F NMR data be resolved when analyzing fluorinated substituents in this compound?
Contradictions may arise due to dynamic effects or overlapping signals. Methodological solutions include:
- Variable-Temperature NMR : To freeze conformational exchange (e.g., hindered rotation around the benzoxazepin ring).
- Decoupling Experiments : Selective - decoupling to isolate coupling constants.
- Comparative Analysis : Referencing shifts from structurally related compounds, such as 2-bromo-4,5-difluorophenol (), which exhibits distinct splitting patterns .
Q. What experimental designs are optimal for studying the impact of the cyclopropyl group on ring stability?
- Thermogravimetric Analysis (TGA) : To assess thermal decomposition thresholds under inert atmospheres.
- X-ray Diffraction : Compare bond lengths/angles in the benzoxazepin ring (using SHELX refinements, ) with/without the cyclopropyl substituent.
- Computational Modeling : Density Functional Theory (DFT) to calculate strain energy and predict reactivity.
- Hydrolytic Stability Assays : Monitor ring-opening kinetics under acidic/basic conditions via LC-MS .
Q. How can reaction conditions be optimized for introducing the acetate group without side reactions?
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyls during esterification (analogous to 4-bromo-2,6-difluorobenzyl alcohol in ).
- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate acetylation under mild conditions.
- Purity Monitoring : Track byproducts (e.g., diacetylated species) via GC or HPLC (>97% purity criteria, as in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
